molecular formula C31H25BrN6O3 B11973155 (2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

(2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

Cat. No.: B11973155
M. Wt: 609.5 g/mol
InChI Key: LKTWMTQZSKQKBL-CJLVFECKSA-N
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Description

The compound (2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide is a complex organic molecule featuring multiple functional groups, including bromine, methoxy, phenyl, pyrazole, cyano, and propenamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the bromine and methoxy groups. The cyano and propenamide groups are then added through subsequent reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the cyano group could produce an amine.

Scientific Research Applications

(2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

(2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide: can be compared with other similar compounds, such as:

    (2E)-3-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-butenoic acid: Contains a butenoic acid group instead of a propenamide group, which may alter its chemical properties and applications.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C31H25BrN6O3

Molecular Weight

609.5 g/mol

IUPAC Name

(E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C31H25BrN6O3/c1-20-28(31(40)38(36(20)2)25-12-8-5-9-13-25)34-30(39)22(18-33)16-23-19-37(24-10-6-4-7-11-24)35-29(23)21-14-15-27(41-3)26(32)17-21/h4-17,19H,1-3H3,(H,34,39)/b22-16+

InChI Key

LKTWMTQZSKQKBL-CJLVFECKSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)Br)C5=CC=CC=C5)/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)Br)C5=CC=CC=C5)C#N

Origin of Product

United States

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